Phenobarbital-d5
Overview
Description
Phenobarbital-d5 (ethyl-d5) is a deuterated form of phenobarbital, a barbiturate derivative. It is primarily used as an analytical reference material for the quantification of phenobarbital in various biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the substitution of five hydrogen atoms with deuterium, which enhances its stability and allows for precise analytical measurements.
Scientific Research Applications
Phenobarbital-d5 (ethyl-d5) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of phenobarbital in biological samples using GC-MS and LC-MS techniques.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify phenobarbital in cases of drug abuse and poisoning.
Pharmacokinetics: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenobarbital in the body.
Drug Development: Aids in the development of new barbiturate derivatives by providing a stable reference compound for analytical measurements.
Mechanism of Action
- Additionally, Phenobarbital-d5 may inhibit calcium channels, resulting in decreased excitatory transmitter release .
- This interaction increases the duration for which the Cl- ionopore remains open, prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
- ADME properties : High protein binding (40%), renal tubular reabsorption, and prolonged action due to reabsorption .
- This compound’s effects include:
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
Phenobarbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of phenobarbital by GC- or LC-MS . It is regulated as a Schedule IV compound in the United States .
Relevant Papers A paper-based analytical device based on potentiometric transduction for sensitive determination of this compound has been developed . The proposed this compound paper-based sensor has several notable improvements over some of the earlier suggested test methods in terms of sensitivity, accuracy, stability, and selectivity . Another paper conducted a systematic review to summarize how predictors affect this compound pharmacokinetics as well as their relationships with pharmacokinetic parameters .
Biochemical Analysis
Biochemical Properties
Phenobarbital-d5, like its non-deuterated counterpart, interacts with several enzymes and proteins. It is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation . The major role in the metabolism of Phenobarbital to p-hydroxyphenobarbital is played by CYP2C9, with minor metabolism by CYP2C19 and CYP2E1 .
Cellular Effects
This compound affects various types of cells and cellular processes. It acts as a nonselective central nervous system depressant, promoting binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulating chloride currents through receptor channels . It also inhibits glutamate-induced depolarizations .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by acting on GABAA receptors, increasing synaptic inhibition . This elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . This compound may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Temporal Effects in Laboratory Settings
This compound shows stability over time in laboratory settings. In solid dosage forms, Phenobarbital is stable for many decades . In liquid dosage forms, it is partially degraded .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving dogs, a single 12 mg/kg oral dose of Phenobarbital resulted in a Cmax of 23.5 μg/mL, Tmax of 4.2 h, half-life of 94 h, and AUC of 2,758 h*μg/mL .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized in the liver to two major metabolites, p-hydroxyphenobarbital, which partially undergoes sequential metabolism to a glucuronic acid conjugate, and 9-d-glucopyranosylphenobarbital, an N-glucoside conjugate .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.61 L/kg in adults and 1.0 L/kg in newborns .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenobarbital-d5 (ethyl-d5) involves the deuteration of phenobarbital. This process typically includes the following steps:
Deuteration of Ethyl Group: The ethyl group in phenobarbital is replaced with an ethyl-d5 group through a deuteration reaction. This can be achieved using deuterated reagents such as deuterated ethyl iodide (CD3CD2I) in the presence of a strong base like sodium hydride (NaH).
Cyclization: The deuterated intermediate undergoes cyclization to form the pyrimidine ring structure characteristic of barbiturates.
Industrial Production Methods: Industrial production of this compound (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated ethyl iodide are used to ensure complete deuteration.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels suitable for analytical standards.
Chemical Reactions Analysis
Phenobarbital-d5 (ethyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Deuterated ethyl iodide (CD3CD2I) in the presence of a strong base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Phenobarbital-d5 (ethyl-d5) is unique due to its deuterated ethyl group, which provides enhanced stability and precision in analytical measurements. Similar compounds include:
Phenobarbital: The non-deuterated form, commonly used as an anticonvulsant and sedative.
Pentobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: A short-acting barbiturate used for its sedative effects.
Amobarbital: A barbiturate used for its sedative and hypnotic properties.
This compound (ethyl-d5) stands out due to its application as an analytical reference standard, providing accurate and reliable measurements in various scientific research fields .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482358 | |
Record name | Phenobarbital-d5 (ethyl-d5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73738-05-3 | |
Record name | Phenobarbital, (ethyl-d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenobarbital-d5 (ethyl-d5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73738-05-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOBARBITAL, (ETHYL-D5)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is phenobarbital-d5 preferred over phenobarbital for quantification in mass spectrometry methods?
A1: this compound, with its five deuterium atoms, exhibits a mass shift of 5 Da compared to phenobarbital. This difference in mass allows for easy differentiation between the two compounds during mass spectrometry analysis [, ]. Since this compound possesses similar chemical properties to phenobarbital, it acts as an ideal internal standard, accounting for variations during sample preparation and ionization, ultimately leading to more accurate and reliable quantification.
Q2: How does the use of this compound improve the accuracy of barbiturate analysis in complex matrices like hair samples?
A2: Hair samples present a significant analytical challenge due to the low concentrations of drugs and the potential for matrix effects, which can interfere with accurate quantification. Adding a known amount of this compound to the sample prior to extraction and analysis helps correct for these challenges []. By comparing the signal intensity ratio of the analyte (e.g., amobarbital) to the internal standard (this compound), the method accounts for variations in extraction efficiency, ionization suppression/enhancement, and instrument drift, thus improving the accuracy of the results.
Q3: Can you explain the significance of the Limit of Quantification (LOQ) in the context of using this compound as an internal standard for analyzing barbiturates in a drug-facilitated sexual assault case?
A3: In cases of drug-facilitated sexual assault, detecting low concentrations of drugs like amobarbital in hair samples can be crucial for confirming exposure. The LOQ is the lowest concentration of an analyte, in this case, amobarbital, that can be reliably quantified with acceptable accuracy and precision []. Using this compound as an internal standard improves the sensitivity and reliability of the method, enabling the quantification of amobarbital even at very low levels, which is essential for providing evidence in such cases.
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